[4-(4-Cyclohexylphenoxy)-3-nitrophenyl](phenyl)methanone
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Overview
Description
4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone: is an organic compound with a complex structure that includes a cyclohexyl group, a nitrophenyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone typically involves multiple steps. One common method includes the reaction of 4-cyclohexylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 4-(4-Cyclohexylphenoxy)-3-aminophenylmethanone.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activity .
Industry:
- Utilized in the development of advanced materials and polymers.
- Applied in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound’s phenyl and cyclohexyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with a methoxy group instead of a cyclohexyl group.
(4-Chlorophenyl)(4-nitrophenyl)methanone: Contains a chlorine atom instead of a cyclohexyl group.
Uniqueness:
- The presence of the cyclohexyl group in 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone imparts unique steric and electronic properties, making it distinct from other similar compounds.
- The combination of the nitro group and the cyclohexyl group enhances its potential biological activity and chemical reactivity .
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-(4-cyclohexylphenoxy)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C25H23NO4/c27-25(20-9-5-2-6-10-20)21-13-16-24(23(17-21)26(28)29)30-22-14-11-19(12-15-22)18-7-3-1-4-8-18/h2,5-6,9-18H,1,3-4,7-8H2 |
InChI Key |
OEELFWBNZIGOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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